4-methyl-3-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid
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Overview
Description
4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms This particular compound is notable for its unique structure, which includes a nitroethenyl group attached to the furan ring and a benzoic acid moiety
Preparation Methods
The synthesis of 4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product. Industrial production methods may involve optimizing these reaction conditions for large-scale synthesis, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroethenyl group can participate in redox reactions, influencing cellular processes. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-3-{5-[(1E)-2-NITROETHENYL]FURAN-2-YL}BENZOIC ACID include other furan derivatives such as:
2,5-Furan-dicarboxylic acid (2,5-FDCA): Known for its use in producing bio-based polymers.
2,5-Dimethylfuran (2,5-DMF): Used as a biofuel due to its high energy density.
Furfuryl alcohol: Employed in the production of resins and adhesives
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
4-methyl-3-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C14H11NO5/c1-9-2-3-10(14(16)17)8-12(9)13-5-4-11(20-13)6-7-15(18)19/h2-8H,1H3,(H,16,17)/b7-6+ |
InChI Key |
ZMLWYOTUFNFJOP-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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